2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride
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Overview
Description
2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H19NO2·HCl. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an ethoxy group, a propylamino group, and a phenol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form reduced amines.
Substitution: The ethoxy and propylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol moiety can interact with enzymes and receptors, modulating their activity. The propylamino group may enhance the compound’s binding affinity to certain targets, leading to its biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
2-Ethoxyphenol: Shares the ethoxy group but lacks the propylamino moiety.
6-[(Propylamino)methyl]phenol: Contains the propylamino group but lacks the ethoxy group.
2-Ethoxy-6-[(methylamino)methyl]phenol: Similar structure with a methylamino group instead of a propylamino group.
Uniqueness: 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride is unique due to the combination of its ethoxy, propylamino, and phenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-6-(propylaminomethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2;/h5-7,13-14H,3-4,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAMIHRSGACNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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